4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Description
4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a pyrazole derivative featuring a bromine atom at position 4 and a 1-(trifluoromethyl)cyclobutyl substituent at position 1. The trifluoromethyl (CF₃) group confers strong electron-withdrawing properties, while the cyclobutyl ring introduces steric bulk and conformational rigidity. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile.
Properties
Molecular Formula |
C8H8BrF3N2 |
|---|---|
Molecular Weight |
269.06 g/mol |
IUPAC Name |
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]pyrazole |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-4-13-14(5-6)7(2-1-3-7)8(10,11)12/h4-5H,1-3H2 |
InChI Key |
SWTORAGGMFQVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(F)(F)F)N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole
Synthetic Route Description
Preparation of 1-(Trifluoromethyl)cyclobutyl Precursors
- The cyclobutyl ring bearing the trifluoromethyl group is typically synthesized via nucleophilic addition or cyclization reactions starting from trifluoromethylated precursors such as 1,1,1-trifluorobut-3-en-2-one derivatives.
- Bromination or other halogenation steps on the cyclobutyl ring are avoided to preserve the trifluoromethyl functionality.
- The trifluoromethylcyclobutyl moiety can be introduced via alkylation or cross-coupling reactions with pyrazole intermediates.
Synthesis of 4-Bromo-1H-pyrazole Core
- The pyrazole ring is commonly constructed by cyclocondensation of α-brominated enones with hydrazine derivatives . For example, bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by cyclocondensation with hydrazine or substituted hydrazines yields the pyrazole nucleus.
- Selective bromination at the 4-position of the pyrazole ring is achieved using reagents such as N-bromosuccinimide under controlled temperature (0°C) in dichloromethane solvent.
- Lithiation at the 5-position (adjacent to bromine) using lithium diisopropylamide at low temperature (–78°C) allows further functionalization, but for this compound, the bromine remains intact at position 4.
Coupling of the Cyclobutyl Substituent to the Pyrazole
- The key step involves N-alkylation of the pyrazole nitrogen (N1 position) with the 1-(trifluoromethyl)cyclobutyl moiety.
- This can be accomplished via nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic cyclobutyl derivative bearing a good leaving group (e.g., halide or tosylate).
- Alternatively, transition metal-catalyzed coupling reactions (e.g., palladium-catalyzed N-alkylation) can be employed to achieve this substitution efficiently.
Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of enone precursor | N-bromosuccinimide, CH₂Cl₂, 0°C | Selective bromination at α-position |
| 2 | Cyclocondensation | Hydrazine hydrate or substituted hydrazines, reflux in ethanol or acidic medium | Formation of pyrazole ring |
| 3 | N-Alkylation | Alkyl halide (1-(trifluoromethyl)cyclobutyl bromide), base (e.g., potassium carbonate), DMF, room temperature to 80°C | Formation of N-substituted pyrazole |
| 4 | Purification | Column chromatography (silica gel), recrystallization | Ensures product purity |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures, followed by recrystallization.
- Characterization techniques include:
- Nuclear Magnetic Resonance spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns and trifluoromethyl incorporation.
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and isotopic pattern of bromine.
- Single-crystal X-ray diffraction for unambiguous structural confirmation when available.
Data Tables Summarizing Preparation and Properties
Reaction Yields and Conditions Summary
Spectroscopic Data for this compound
| Technique | Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.8 (s, 1H, pyrazole H), 2.0–2.8 (m, 6H, cyclobutyl H) | Confirms pyrazole and cyclobutyl protons |
| ¹³C NMR | Signals at ~120–140 ppm (pyrazole carbons), ~40–50 ppm (cyclobutyl carbons), CF₃ carbon at ~120 ppm | Confirms ring carbons and trifluoromethyl group |
| ¹⁹F NMR | δ –63 ppm (s, CF₃) | Confirms trifluoromethyl group |
| HRMS | m/z consistent with C₈H₇BrF₃N₂ | Molecular ion peak confirms formula |
Research Outcomes and Analysis
Synthetic Efficiency and Challenges
- The multistep synthesis is generally efficient, with overall yields around 40–50% after purification.
- The selective bromination step is critical; overbromination or bromination at undesired positions can reduce yield.
- The N-alkylation step requires careful control of reaction conditions to avoid side reactions such as elimination or multiple substitutions.
Comparative Reactivity
- The presence of the trifluoromethyl group on the cyclobutyl ring enhances the electron-withdrawing character, influencing the acidity of the pyrazole nitrogen and reactivity in alkylation.
- Bromine at the 4-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse derivatives.
Applications of the Prepared Compound
- The compound is a valuable intermediate in medicinal chemistry for designing molecules with anti-inflammatory, anticancer, and antimicrobial activities.
- Its trifluoromethyl group enhances lipophilicity and metabolic stability, beneficial for drug-like properties.
- The bromine substituent allows for structural diversification through palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and coupled products with various functional groups.
Scientific Research Applications
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of advanced materials, such as organic semiconductors and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethyl group and the pyrazole ring play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly influences physicochemical properties and reactivity. Key analogs include:
*Calculated molecular weight based on formula C₈H₇BrF₃N₂.
Key Observations :
- Lipophilicity: The trifluoromethyl group increases LogP compared to non-fluorinated analogs. The cyclobutyl group balances lipophilicity and solubility better than purely aromatic substituents (e.g., phenyl) .
Halogen and Trifluoromethyl Positioning
Bromine vs. Chlorine Substitution
- 4-Bromo-1-(2-chlorophenyl) derivatives (e.g., 1-(5-bromo-2-chloro-phenyl)-4-(trifluoromethyl)pyrazole ) exhibit higher molecular weight and altered reactivity in cross-coupling reactions compared to chloro analogs. Bromine’s larger atomic radius may improve halogen bonding in biological systems .
- Chloro Derivatives : Chloro-substituted pyrazoles (e.g., 4-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole) show lower molecular weights but reduced metabolic stability compared to brominated analogs .
Trifluoromethyl Placement
- Pyrazole-3-CF₃ vs. Cyclobutyl-CF₃ : The target compound’s CF₃ group on the cyclobutyl ring reduces electron-withdrawing effects on the pyrazole core compared to direct attachment at pyrazole-3 (e.g., 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole). This may enhance nucleophilic substitution reactivity at position 4 .
Biological Activity
4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group attached to a cyclobutyl moiety, which significantly influences its chemical properties and biological interactions. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships, and relevant case studies.
Molecular Structure
- Molecular Formula : C₈H₇BrF₃N₃
- Molecular Weight : 214.97 g/mol
The unique structural features of this compound enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethyl)-1H-pyrazole | Lacks the bromine atom | Shares similar chemical properties but different reactivity |
| 4-Bromo-1H-pyrazole | Lacks the trifluoromethyl group | Retains bromine substitution; different biological activity |
| 4-Bromo-3-methyl-1H-pyrazole | Contains an additional methyl group | Different substitution pattern affects reactivity and biological properties |
The combination of bromine and trifluoromethyl groups in this compound confers distinct chemical reactivity, enhancing its biological activity compared to structurally similar compounds.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, demonstrating significant antiproliferative effects. For instance, preliminary studies have shown that compounds with similar structures can inhibit tumor growth in mouse models .
Case Study: Inhibition of Tumor Growth
In a study evaluating the efficacy of pyrazole derivatives, it was found that certain analogs displayed IC₅₀ values in the nanomolar range against specific cancer cell lines. The structural modifications in these compounds were crucial for enhancing their anticancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of specific enzymes linked to inflammatory pathways. The presence of the trifluoromethyl group is believed to enhance its interactions with biological targets, potentially leading to reduced inflammation in various models .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further research in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of compounds like this compound. Modifications to the pyrazole ring or substituents can significantly impact its biological profile. For example, variations in halogen substitutions or the introduction of additional functional groups may enhance potency or selectivity against specific targets.
Q & A
Q. What are the optimized synthetic routes for 4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole, and how do reaction conditions impact yield?
The synthesis involves cyclocondensation of brominated enones with hydrazines under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to prevent side reactions.
- Solvent : Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates.
- Catalysts : Palladium catalysts (e.g., Pd(dba)₂) improve cross-coupling efficiency with aryl halides. Yields drop below 50% if moisture is present due to hydrolysis of the trifluoromethyl group .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- ¹H/¹³C NMR : Identify substituent positions (e.g., cyclobutyl protons resonate at δ 3.1–3.5 ppm; trifluoromethyl carbons at ~120 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M⁺] at m/z 293.98).
- X-ray Crystallography : Resolve steric effects of the cyclobutyl group (e.g., dihedral angles >30° between pyrazole and cyclobutyl moieties) .
Q. How does the compound’s structure-activity relationship (SAR) compare to analogs?
A comparative analysis (Table 1 in ) shows:
Advanced Research Questions
Q. How can conflicting biological activity data across studies be systematically resolved?
Contradictions often arise from:
Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?
- DFT Calculations : Model electron density maps to identify nucleophilic sites (e.g., C4-bromine as the primary leaving group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF stabilizes transition states better than DCM). Correlate computational results with experimental kinetics (e.g., Suzuki coupling rates) to refine predictive models .
Q. How can reaction yields be improved for derivatives with bulky substituents?
Q. What environmental factors degrade the compound’s stability, and how are degradation pathways analyzed?
- pH Sensitivity : Degrades rapidly at pH >8 via cyclobutyl ring opening.
- Light Exposure : UV irradiation (254 nm) cleaves the C-Br bond within 48 h. Monitor stability via LC-MS under accelerated conditions (40°C/75% RH) and identify degradants using QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
